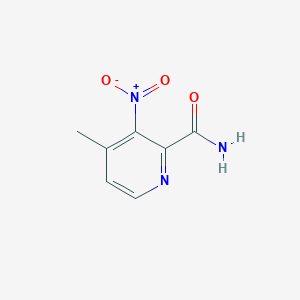![molecular formula C12H15NO4 B12864058 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- is a synthetic compound belonging to the oxazolidinone class. This class of compounds is known for its antibacterial properties and is widely used in medicinal chemistry. The compound features a 1,3-oxazolidin-2-one nucleus, which is a popular heterocyclic framework in synthetic organic chemistry .
Méthodes De Préparation
The synthesis of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves several synthetic routes. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Analyse Des Réactions Chimiques
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, triazabicyclodecene, and hypervalent iodine compounds . Major products formed from these reactions include various substituted oxazolidinones, which are valuable intermediates in the synthesis of other biologically active compounds .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a chiral auxiliary in stereoselective transformations . It also serves as a key intermediate in the synthesis of antibacterial agents, such as linezolid and tedizolid . Additionally, its derivatives are being investigated for their potential use in treating multidrug-resistant bacterial infections .
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves the inhibition of bacterial protein synthesis. It acts on the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition disrupts the translation process, effectively halting bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- include linezolid and tedizolid, which are also oxazolidinones . Linezolid is a synthetic oxazolidinone with bacteriostatic activity against gram-positive organisms, while tedizolid is a newer drug in the same class with a comparable spectrum of activity . The uniqueness of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other oxazolidinones .
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,11,14H,6-8H2,1H3 |
Clé InChI |
BLOWSMGDSQFLGH-UHFFFAOYSA-N |
SMILES canonique |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


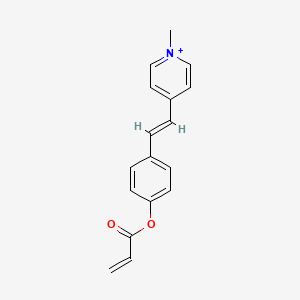
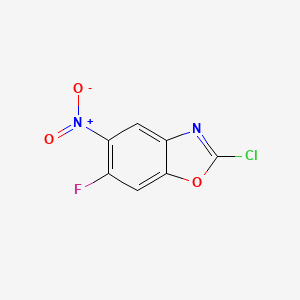
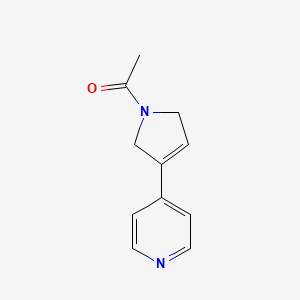
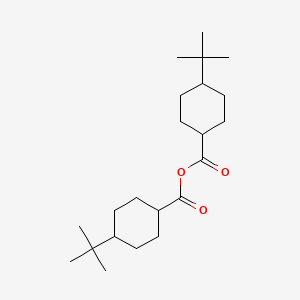
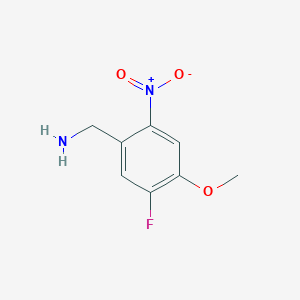
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
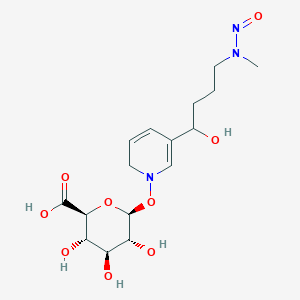
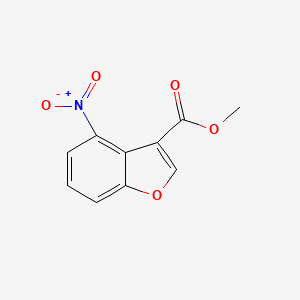
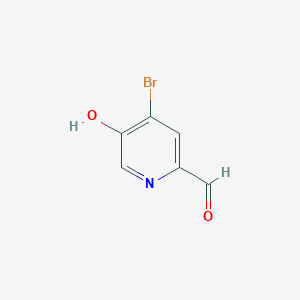
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
